molecular formula C13H14N2O3S B2566332 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 206258-93-7

4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2566332
CAS RN: 206258-93-7
M. Wt: 278.33
InChI Key: LMJJUHXDNQKXAV-UHFFFAOYSA-N
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Description

4-Methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as MPBSA, is an aromatic sulfonamide derivative. It has a molecular formula of C13H14N2O3S .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a benzenesulfonamide group via a methylene bridge. The benzenesulfonamide group is further substituted with a methoxy group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 278.33 g/mol . Other physical and chemical properties such as boiling point or solubility are not provided in the search results.

Scientific Research Applications

Photophysicochemical Properties and Photocatalytic Applications

  • Synthesis and Characterization of Zinc(II) Phthalocyanine : A study by (Öncül, Öztürk, & Pişkin, 2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The research focused on the spectroscopic, photophysical, and photochemical properties of the zinc(II) phthalocyanine in dimethyl sulfoxide. The study highlighted its potential for photocatalytic applications due to its suitable photosensitizing abilities.

Potential in Photodynamic Therapy for Cancer Treatment

  • Zinc(II) Phthalocyanine as a Photosensitizer : Another study by (Öncül, Öztürk, & Pişkin, 2022) investigated the properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. This compound was suggested as a potential photosensitizer candidate in photodynamic therapy, an alternative therapy for cancer treatment, due to its good solubility, monomeric species, and adequate fluorescence and photostability.

Synthesis and Bioactivity Studies

  • Synthesis and Evaluation of Antiproliferative Activity : Research conducted by (Ghorab, El-Gazzar, & Alsaid, 2014) involved the synthesis of novel N-(guanidinyl)benzenesulfonamides with biologically active moieties and evaluated their anticancer activity against human tumor breast cell line (MCF7). The study identified several compounds with promising activity, highlighting the potential use of these sulfonamides in anticancer applications.

Crystal Structures and Supramolecular Architecture

  • Crystal Structures of Benzenesulfonamide Derivatives : A study by (Rodrigues et al., 2015) explored the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its derivatives. The research demonstrated the importance of C—H⋯πaryl interactions in forming a two-dimensional architecture, providing insights into the molecular design of these compounds.

Antimicrobial Activity

  • Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide : Research by (Ijuomah, Ike, & Obi, 2022) synthesized and tested the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide. The study found significant antimicrobial activity against various bacteria, indicating its potential use in antibacterial applications.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is not specified in the search results. It’s important to note that the mechanism of action for a compound can depend on its intended use and target within a biological system .

Safety and Hazards

Specific safety and hazard information for 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is not available in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12-4-6-13(7-5-12)19(16,17)15-10-11-3-2-8-14-9-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJUHXDNQKXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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